n-Allyl-5-cyclopropylisoxazole-3-carboxamide
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Overview
Description
n-Allyl-5-cyclopropylisoxazole-3-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and efficient.
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-5-cyclopropylisoxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
n-Allyl-5-cyclopropylisoxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Allyl-5-cyclopropylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
n-Allyl-1,3-benzodioxole-5-carboxamide: Another compound with similar structural features but different biological activities.
3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: Known for its anticonvulsant properties.
Uniqueness
n-Allyl-5-cyclopropylisoxazole-3-carboxamide is unique due to its specific combination of the allyl and cyclopropyl groups attached to the isoxazole ring. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-cyclopropyl-N-prop-2-enyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-2-5-11-10(13)8-6-9(14-12-8)7-3-4-7/h2,6-7H,1,3-5H2,(H,11,13) |
InChI Key |
VKRJHAWLJHGQJR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=NOC(=C1)C2CC2 |
Origin of Product |
United States |
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